N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H19F2N5O2S and its molecular weight is 371.41. The purity is usually 95%.
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Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. In a study, the procainamide-tetraphenylborate complex (formed by reacting sodium tetraphenyl borate with the compound) exhibited good activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and yeast (Candida albicans) .
- Physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry, have been used to characterize this complex .
- HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) properties were explored, providing insights into the chemical behavior of the complex .
- The complex exhibits a characteristic n → π UV absorption peak* at the UV cutoff edge. This property is relevant for potential applications in photonic or optoelectronic devices .
- These copolymers may find use in materials with specific properties, such as drug delivery systems or biomedical coatings .
Antibacterial Activity
Ion-Associate Complex Formation
Computational Study
UV Absorption Properties
Polymerization and Copolymer Applications
Dipeptide Derivatives and Antimicrobial Agents
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The presence of functional groups such as the ethylamino and methylpyrimidin in the structure may play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, often leading to changes in cellular function and potentially contributing to their biological effects .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, potentially contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N5O2S/c1-3-18-14-8-10(2)21-15(22-14)19-6-7-20-25(23,24)13-5-4-11(16)9-12(13)17/h4-5,8-9,20H,3,6-7H2,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNPNGCBZYHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.